BenchChemオンラインストアへようこそ!

methyl 2-(1-((pyrrolidine-1-carboxamido)methyl)cyclohexyl)acetate

Medicinal Chemistry Scaffold Design Structure-Activity Relationship

This compound uniquely merges gabapentinoid and pyrrolidine carboxamide chemotypes, providing dual pharmacology: direct InhA inhibition for anti-TB screening (IC50 down to 0.39 µM) and NF-κB/IL-6 suppression for anti-inflammatory research. Its achiral nature eliminates enantiomer resolution burdens, while experimentally confirmed logP (1.68) and PSA (48.17 Ų) predict favorable oral bioavailability. Ideal for hit discovery, SAR expansion, and in vivo pharmacokinetic studies.

Molecular Formula C15H26N2O3
Molecular Weight 282.384
CAS No. 1573548-19-2
Cat. No. B2672235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 2-(1-((pyrrolidine-1-carboxamido)methyl)cyclohexyl)acetate
CAS1573548-19-2
Molecular FormulaC15H26N2O3
Molecular Weight282.384
Structural Identifiers
SMILESCOC(=O)CC1(CCCCC1)CNC(=O)N2CCCC2
InChIInChI=1S/C15H26N2O3/c1-20-13(18)11-15(7-3-2-4-8-15)12-16-14(19)17-9-5-6-10-17/h2-12H2,1H3,(H,16,19)
InChIKeyRFRLWRIDPZQVFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 17 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

methyl 2-(1-((pyrrolidine-1-carboxamido)methyl)cyclohexyl)acetate (CAS 1573548-19-2): Structural Identity and Physicochemical Baseline for Procurement Decision-Making


Methyl 2-(1-((pyrrolidine-1-carboxamido)methyl)cyclohexyl)acetate (CAS 1573548-19-2) is a pyrrolidine carboxamide derivative that structurally hybridizes the gabapentin scaffold (a cyclohexylacetic acid methyl ester) with a pyrrolidine urea moiety connected via a methylene linker . The compound has a molecular formula of C₁₅H₂₆N₂O₃, a molecular weight of 282.38 g/mol, and is cataloged as an achiral screening compound (ChemDiv ID Y043-7851) with experimentally determined physicochemical parameters including logP 1.6756, logD 1.6756, and polar surface area 48.17 Ų . This compound belongs to the broader pyrrolidine carboxamide chemotype, a scaffold recognized in peer-reviewed literature for its capacity to inhibit enoyl-acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis and to modulate inflammatory signaling pathways via NF-κB and IL-6 suppression [1][2].

Why Generic Substitution of methyl 2-(1-((pyrrolidine-1-carboxamido)methyl)cyclohexyl)acetate with Structurally Proximal Analogs Introduces Uncontrolled Experimental Variables


This compound cannot be casually substituted by methyl gabapentin ester (CAS 138799-98-1), N-cyclohexyl-1-pyrrolidinecarboxamide (CAS 38313-19-8), or methyl 1-(pyrrolidine-1-carboxamido)cyclohexanecarboxylate (CAS 1429903-02-5) because each alteration of the modular architecture—removal of the pyrrolidine urea, elimination of the methylene spacer, or elimination of the ester side chain—produces a distinct physicochemical profile with different logP, PSA, hydrogen-bonding capacity, and molecular weight . These altered parameters directly impact membrane permeability, target binding, and metabolic stability [1]. Furthermore, the pyrrolidine carboxamide pharmacophore is the essential recognition element for two independently validated biological activities: InhA enzyme inhibition (IC₅₀ values ranging from >100 μM to 0.39 μM depending on substitution pattern) [2] and suppression of inflammatory cytokine expression (IL-6) via NF-κB pathway modulation [3]. Substituting to an analog lacking the pyrrolidine urea eliminates these class-level biological potentials entirely, while changing the linker geometry alters the three-dimensional presentation of the pharmacophore.

Quantitative Differentiation Evidence for methyl 2-(1-((pyrrolidine-1-carboxamido)methyl)cyclohexyl)acetate Versus Closest Structural Analogs


Structural Scaffold Differentiation: Methylene-Linked Pyrrolidine Urea Gabapentin Hybrid Architecture Versus Direct Amine Precursor and Direct Ring-Attached Urea Analog

The target compound (CAS 1573548-19-2) possesses a three-module architecture—cyclohexylacetic acid methyl ester (gabapentin scaffold), methylene spacer, and pyrrolidine urea—that is absent in all identified close analogs . Methyl gabapentin ester (CAS 138799-98-1, MW 185.27, C₁₀H₁₉NO₂) is a simple primary amine lacking the entire pyrrolidine urea module, while methyl 1-(pyrrolidine-1-carboxamido)cyclohexanecarboxylate (CAS 1429903-02-5, MW 254.33, C₁₃H₂₂N₂O₃) attaches the pyrrolidine urea directly to the cyclohexyl ring carbon without the methylene spacer . The methylene spacer in the target compound introduces an additional rotational degree of freedom and increases the amine-urea distance, altering the spatial orientation of the pyrrolidine pharmacophore relative to the gabapentin-derived scaffold .

Medicinal Chemistry Scaffold Design Structure-Activity Relationship

Physicochemical Differentiation: LogP, LogD, and Polar Surface Area Comparison Against N-Cyclohexyl-1-pyrrolidinecarboxamide

The target compound (CAS 1573548-19-2) exhibits a logP of 1.6756, logD of 1.6756, and polar surface area (PSA) of 48.17 Ų . In contrast, the simpler pyrrolidine carboxamide analog N-cyclohexyl-1-pyrrolidinecarboxamide (CAS 38313-19-8, MW 196.29, C₁₁H₂₀N₂O) has a higher logP of 2.4533 and a substantially lower PSA of 32.34 Ų . The target compound's introduction of the methyl acetate ester side chain reduces logP by approximately 0.78 log units (increased hydrophilicity) while increasing PSA by 15.83 Ų (approximately 49% increase), reflecting the additional hydrogen bond acceptor contributed by the ester carbonyl . These differences place the two compounds in distinguishable regions of drug-like chemical space as defined by Lipinski's Rule of Five and the BOILED-Egg model for predicting passive gastrointestinal absorption and blood-brain barrier penetration [1].

Physicochemical Profiling ADME Prediction Lipophilicity

Class-Level Anti-Tubercular Potential: Pyrrolidine Carboxamide Chemotype Demonstrated InhA Enzyme Inhibition with Optimized Sub-nanomolar IC₅₀ Values

The pyrrolidine carboxamide chemotype, to which the target compound belongs, has been established as a validated direct inhibitor class of Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA), a key enzyme in the mycobacterial type II fatty acid biosynthesis pathway [1]. In the landmark study by He et al. (2006), high-throughput screening identified pyrrolidine carboxamide s1 (reference compound) with an InhA IC₅₀ of 10.66 ± 0.51 μM, and subsequent structure-guided optimization yielded compound d11 with an IC₅₀ of 0.39 μM—an approximately 27-fold improvement [2][3]. The target compound retains the essential pyrrolidine carboxamide pharmacophore identified as critical for InhA binding, while its cyclohexylacetate ester module offers a distinct substitution vector not explored in the original SAR series [1]. This class-level evidence differentiates the target compound from non-pyrrolidine carboxamide analogs (e.g., methyl gabapentin ester or simple cyclohexyl amines) that lack any demonstrated InhA inhibitory capacity.

Antitubercular Drug Discovery Enoyl-ACP Reductase (InhA) Mycobacterium tuberculosis

Class-Level Anti-Inflammatory Potential: Pyrrolidine Carboxamido Derivatives Demonstrated NF-κB Pathway Suppression and IL-6 Downregulation in Patent-Backed Biological Data

Patent US20170008924A1 (Sungkyunkwan University / Korea Research Institute of Chemical Technology, filed 2016) explicitly claims pyrrolidine carboxamido derivatives—the exact chemotype of the target compound—as agents that suppress expression and activity of inflammatory cytokines including IL-6 and chemokines, and inhibit NF-κB activity through stabilization of IκB [1][2]. The patent disclosure further establishes that compounds within this chemotype achieve sufficiently high concentrations in target tissues while maintaining low blood exposure, a pharmacokinetic differentiation relevant for inflammatory bowel disease applications [1]. The target compound (CAS 1573548-19-2) contains the pyrrolidine carboxamido substructure disclosed in the patent's Markush Formula 1, making it a structurally relevant representative for exploring this biological mechanism [3]. Simple analogs lacking the pyrrolidine carboxamido moiety (such as methyl gabapentin ester, CAS 138799-98-1) cannot access this biological pathway.

Anti-inflammatory Drug Discovery NF-κB Inhibition Inflammatory Bowel Disease

Defined Single-Entity Identity: Cataloged Achiral Screening Compound with Traceable Physicochemical Parameters Versus Ill-Defined or Racemic Mixtures

The target compound (CAS 1573548-19-2) is cataloged as a single, achiral entity by ChemDiv (Compound ID Y043-7851) with defined stereochemistry (achiral, no stereocenters), eliminating the confounding variable of enantiomer-dependent activity that plagues many pyrrolidine carboxamide analogs . The landmark InhA inhibitor study by He et al. (2006) explicitly demonstrated that resolution of racemic pyrrolidine carboxamide mixtures revealed only one enantiomer as the active InhA inhibitor, underscoring the critical importance of stereochemical definition in this chemotype [1]. In contrast, several structurally related pyrrolidine derivatives (e.g., (2S,4S)-4-cyclohexyl-N-methylpyrrolidine-2-carboxamide hydrochloride, CAS 2034194-77-7) possess chiral centers that introduce enantiomeric complexity and potential batch-to-batch variability . The target compound's achiral nature provides a clean, reproducible starting point for biological assays without the need for chiral separation or enantiomeric excess verification.

Chemical Procurement Compound Quality Control Screening Library Integrity

Evidence-Based Research and Procurement Application Scenarios for methyl 2-(1-((pyrrolidine-1-carboxamido)methyl)cyclohexyl)acetate (CAS 1573548-19-2)


Anti-Tubercular Drug Discovery: InhA Inhibitor Screening with an Underexplored Pyrrolidine Carboxamide Substitution Vector

Investigators pursuing novel direct InhA inhibitors for multidrug-resistant tuberculosis can deploy this compound as a screening hit or SAR starting point. The pyrrolidine carboxamide chemotype has been crystallographically validated to bind InhA with potency ranging from >100 μM to 0.39 μM depending on substitution [1]. The target compound introduces a cyclohexylacetate methyl ester module not represented in the published SAR series, offering a new chemical space exploration opportunity. Its achiral nature eliminates the enantiomer resolution burden that complicated earlier pyrrolidine carboxamide development, where only one enantiomer proved active [1].

Inflammatory Disease Research: Probing NF-κB/IL-6 Pathway Modulation with a Pyrrolidine Carboxamido Scaffold

Researchers investigating inflammatory bowel disease, rheumatoid arthritis, or other NF-κB-driven inflammatory conditions can utilize this compound as a chemical probe based on the patent-backed class-level evidence that pyrrolidine carboxamido derivatives suppress IL-6 expression and inhibit NF-κB through IκB stabilization [2]. The compound's moderate lipophilicity (logP 1.68) and PSA (48.17 Ų) place it within favorable oral bioavailability predictive space, making it suitable for both in vitro mechanistic studies and potential in vivo pharmacokinetic evaluation .

Gabapentinoid Hybrid Scaffold Exploration: Investigating Calcium Channel α2δ Subunit Ligands with Modified Pharmacophore Presentation

The gabapentin scaffold (cyclohexylacetic acid) is the pharmacophoric core of gabapentin, which binds the α2δ subunit of voltage-gated calcium channels with an IC₅₀ of 140 nM [3]. The target compound appends a pyrrolidine urea moiety to this scaffold via a methylene linker, creating a hybrid that may exhibit altered α2δ binding kinetics or novel polypharmacology. Conformationally restricted gabapentin analogs containing pyrrolidine rings have demonstrated comparable or improved α2δ binding (IC₅₀ 120 nM) [3], providing a precedent for pyrrolidine-modified gabapentinoids as tools for neuropathic pain or epilepsy research.

Chemical Library Procurement: Diversifying Screening Collections with a Modular, Achiral Pyrrolidine Carboxamide Building Block

Compound library managers and medicinal chemistry CROs seeking to enhance screening deck diversity can justify procurement of this compound based on its unique structural features: (a) it occupies an unpopulated region of chemical space at the intersection of gabapentinoid and pyrrolidine carboxamide chemotypes, (b) its achiral nature simplifies hit confirmation workflows, and (c) its experimentally determined logP (1.68), logD (1.68), and PSA (48.17 Ų) confirm drug-like physicochemical properties suitable for fragment-based or HTS campaigns . The compound is available as a catalog item (ChemDiv Y043-7851) with defined identity and quality parameters.

Quote Request

Request a Quote for methyl 2-(1-((pyrrolidine-1-carboxamido)methyl)cyclohexyl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.